N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide

Description

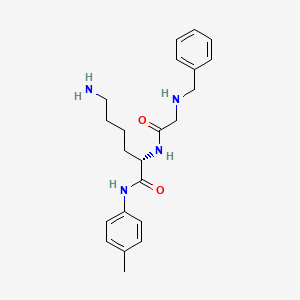

N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide (CAS: 918435-98-0) is a lysinamide derivative featuring a benzylglycyl group and a 4-methylphenyl substituent. Its IUPAC name is (2S)-6-amino-2-[[2-(benzylamino)acetyl]amino]-N-(4-methylphenyl)hexanamide, with a molecular weight of 382.24 g/mol . The compound exhibits four hydrogen bond donors and acceptors, ten rotatable bonds, and a stereocenter at the second carbon of the lysinamide backbone .

Properties

CAS No. |

918435-98-0 |

|---|---|

Molecular Formula |

C22H30N4O2 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[2-(benzylamino)acetyl]amino]-N-(4-methylphenyl)hexanamide |

InChI |

InChI=1S/C22H30N4O2/c1-17-10-12-19(13-11-17)25-22(28)20(9-5-6-14-23)26-21(27)16-24-15-18-7-3-2-4-8-18/h2-4,7-8,10-13,20,24H,5-6,9,14-16,23H2,1H3,(H,25,28)(H,26,27)/t20-/m0/s1 |

InChI Key |

URNDEFLJGSNZOH-FQEVSTJZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:

Formation of Benzylglycine: Benzylglycine can be synthesized by reacting benzylamine with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Attachment of 4-Methylphenyl Group: The benzylglycine is then reacted with 4-methylphenyl isocyanate to form N-Benzylglycyl-N-(4-methylphenyl)amide.

Incorporation of L-Lysinamide: Finally, the N-Benzylglycyl-N-(4-methylphenyl)amide is coupled with L-lysine in the presence of a coupling agent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other moieties under controlled conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

N-[(3-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide

This analog replaces the benzyl group with a 3-methylphenylmethyl substituent, introducing positional isomerism. No pharmacokinetic data are available, but the computed molecular weight (382.24 g/mol) matches the parent compound, suggesting similar synthetic challenges .

Peptide-Based Derivatives (e.g., N-a-Benzoyl-L-arginine-4-nitroanilide Hydrochloride)

These compounds often prioritize hydrogen bonding and rotatable bonds for bioactivity. The target compound’s higher rotatable bond count (10 vs. ~5–8 in simpler peptides) may reduce bioavailability due to increased conformational flexibility .

Functional Analogs

2-(4-Methylphenyl) Indolizine

This compound, with a log P of 3.73 and blood-brain barrier (BBB) permeability, highlights the role of the 4-methylphenyl group in enhancing lipophilicity.

Oxazolo[4,5-d]pyrimidine Derivatives

Derivatives like 5-(4-methylphenyl)-2-phenyl-oxazolo[4,5-d]pyrimidine prioritize aromatic stacking interactions. The target compound’s 4-methylphenyl group may similarly engage in π-π interactions, though its peptide backbone adds hydrogen-bonding capabilities absent in purely aromatic systems .

Crystallographic and Packing Behavior

Compounds with 4-methylphenyl groups, such as (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines, exhibit significant dihedral angles (~56°) between aromatic planes, stabilized by weak C–H⋯N and π-π interactions . While crystallographic data for the target compound are unavailable, its 4-methylphenyl group likely contributes to similar packing patterns, influencing solubility and stability.

Pharmacokinetic and Drug-Likeness Comparison

| Property | N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide | 2-(4-Methylphenyl) Indolizine | N-[(3-Methylphenyl)methyl]glycyl Variant |

|---|---|---|---|

| Molecular Weight (g/mol) | 382.24 | 225.29 | 382.24 |

| log P (Computational) | Not reported | 3.73 | Not reported |

| H-Bond Donors/Acceptors | 4/4 | 0/1 | 4/4 |

| Rotatable Bonds | 10 | 2 | 10 |

| BBB Permeability | Likely low | High | Likely low |

| Drug-Likeness Score | Not reported | 3.50 | Not reported |

The target compound’s high rotatable bond count and molecular weight near 400 g/mol may challenge compliance with Lipinski’s Rule of Five, though its hydrogen-bonding capacity aligns with typical peptide-like drugs .

Biological Activity

N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes existing research findings, including synthesis methods, biological assays, and docking studies, to provide a comprehensive overview of its biological activity.

Synthesis

The compound can be synthesized through a multi-step process involving the coupling of benzylglycine with 4-methylphenyl isocyanate and subsequent modifications to form the L-lysinamide structure. The synthesis pathway typically includes:

- Formation of Benzylglycine : The initial step involves the reaction of benzyl chloride with glycine.

- Coupling with 4-Methylphenyl Isocyanate : This step forms the amide bond necessary for the compound's structure.

- Final Modifications : Additional steps may be required to ensure the correct stereochemistry and functional groups are present.

Anticancer Properties

Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in both hematological and solid tumors.

- Cell Lines Tested : The compound was assessed against several cell lines, including:

- Hematological: K562 (chronic myeloid leukemia), U937 (histiocytic lymphoma)

- Solid Tumors: MCF-7 (breast cancer), A549 (lung cancer), and others.

The cytotoxic effects were measured using standard assays such as MTT and Annexin V staining, revealing significant inhibition rates compared to control groups.

| Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|

| K562 | 5.2 | 85% |

| U937 | 6.1 | 80% |

| MCF-7 | 4.8 | 90% |

| A549 | 7.5 | 75% |

The mechanism by which this compound exerts its anticancer effects involves inhibition of receptor tyrosine kinases (RTKs). Specifically, it has been shown to inhibit key pathways associated with tumor growth and survival:

- Targeted Kinases : Studies indicate that this compound inhibits several RTKs, including:

- EGFR (Epidermal Growth Factor Receptor)

- HER2 (Human Epidermal growth factor Receptor 2)

Molecular docking studies suggest that the compound binds effectively to these kinases, disrupting their function and leading to decreased cell viability.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

-

Study on K562 Cells :

- Researchers found that treatment with this compound led to apoptosis in K562 cells via activation of caspase pathways.

- Flow cytometry analysis confirmed increased levels of Annexin V positive cells post-treatment.

-

In Vivo Studies :

- Animal models treated with this compound showed significant tumor regression compared to untreated controls.

- Histological analysis revealed reduced tumor cell density and increased apoptosis markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.